

# Technical Guide: Spectral Analysis of 4-Phenylmorpholine (CAS 92-53-5)

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## Compound of Interest

Compound Name: 4-Phenylmorpholine

Cat. No.: B1362484

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This technical guide provides a comprehensive overview of the key spectral data for **4-Phenylmorpholine** (CAS 92-53-5), a versatile biochemical reagent used in various chemical syntheses, including pharmaceutical and agrochemical development.<sup>[1][2]</sup> The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics, along with the experimental protocols for obtaining such data.

## Core Spectral Data

The spectral data for **4-Phenylmorpholine** is summarized below. This data is crucial for its identification and characterization in a laboratory setting.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of the atoms.

<sup>1</sup>H NMR Spectral Data<sup>[3][4]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~7.25	Multiplet	Aromatic protons ( $C_6H_5$ )
~6.90	Multiplet	Aromatic protons ( $C_6H_5$ )
~3.85	Triplet	-O-CH <sub>2</sub> - protons
~3.15	Triplet	-N-CH <sub>2</sub> - protons

### <sup>13</sup>C NMR Spectral Data[5]

Chemical Shift ( $\delta$ ) ppm	Assignment
~151.0	C (aromatic, attached to N)
~129.0	CH (aromatic)
~120.0	CH (aromatic)
~116.0	CH (aromatic)
~67.0	-O-CH <sub>2</sub> -
~49.5	-N-CH <sub>2</sub> -

## Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular weight of **4-Phenylmorpholine** is 163.22 g/mol .[6]

### Electron Ionization (EI-MS)[6]

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
163	~43%	[M] <sup>+</sup> (Molecular Ion)
105	100%	[C <sub>7</sub> H <sub>7</sub> N] <sup>+</sup> Fragment
104	~60%	[C <sub>7</sub> H <sub>6</sub> N] <sup>+</sup> Fragment
77	~13%	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> Fragment

## Infrared (IR) Spectroscopy Data

IR spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation.[\[7\]](#)

Key IR Absorption Bands[\[8\]](#)[\[9\]](#)

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Functional Group
~3050	C-H Stretch	Aromatic
~2950-2800	C-H Stretch	Aliphatic (CH <sub>2</sub> )
~1600, ~1500	C=C Stretch	Aromatic Ring
~1230	C-N Stretch	Aryl-Amine
~1120	C-O-C Stretch	Ether

## Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about conjugated systems within a molecule.

UV-Vis Absorption Maxima (λ<sub>max</sub>)[\[10\]](#)

Wavelength (λ <sub>max</sub> )	Solvent
~245 nm, ~285 nm	Not Specified

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for an organic compound like **4-Phenylmorpholine**.

Methodology:

- Sample Preparation: Dissolve approximately 5-20 mg of the **4-Phenylmorpholine** sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
  - Place the NMR tube in the spectrometer's spinner turbine and adjust the depth correctly.
  - Insert the sample into the NMR magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, which is critical for high-resolution spectra.[\[11\]](#)
- Data Acquisition:
  - Acquire a  $^1\text{H}$  NMR spectrum. A typical experiment involves a short radiofrequency pulse, followed by the detection of the free induction decay (FID).[\[12\]](#)[\[13\]](#) Key parameters to set include the spectral width, acquisition time, and number of scans.
  - For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.[\[14\]](#) Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing:

- Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.[12]
- Phase the spectrum to ensure all peaks are positive.
- Calibrate the chemical shift scale, typically by setting the solvent's residual peak to its known value (e.g., 7.26 ppm for  $\text{CDCl}_3$  in  $^1\text{H}$  NMR).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of protons.

## Mass Spectrometry (MS)

This protocol describes a general method for obtaining an electron ionization mass spectrum.

Methodology:

- Sample Introduction: Introduce a small amount of the **4-Phenylmorpholine** sample into the mass spectrometer. For a solid with sufficient vapor pressure, this can be done using a direct insertion probe which is heated to volatilize the sample into the ion source.[15]
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ( $[\text{M}]^+$ ) and often causing the ion to fragment.[15]
- Mass Analysis: The newly formed ions are accelerated by an electric field and then passed through a magnetic or electric field in the mass analyzer. The analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.[16]
- Detection: An electron multiplier or other detector records the abundance of ions at each  $m/z$  value.
- Spectrum Generation: The instrument plots the relative abundance of ions as a function of their  $m/z$  ratio, creating the mass spectrum.

## Infrared (IR) Spectroscopy

This protocol details the Attenuated Total Reflectance (ATR) method for obtaining an IR spectrum of a solid sample.

### Methodology:

- Instrument Background: Record a background spectrum of the empty ATR crystal. This allows the instrument to subtract any absorbances from the crystal material or the atmosphere (e.g., CO<sub>2</sub>, H<sub>2</sub>O).
- Sample Application: Place a small amount of solid **4-Phenylmorpholine** directly onto the ATR crystal (often a diamond or zinc selenide crystal).[17]
- Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal surface. This ensures good contact for the measurement.
- Spectrum Acquisition: The IR beam is directed into the crystal and reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its molecular vibrations. The attenuated beam is then directed to the detector.[18]
- Data Processing: The instrument's software, typically using a Fourier Transform (FT) algorithm, converts the raw data into an absorbance or transmittance spectrum, plotting intensity versus wavenumber (cm<sup>-1</sup>).[19]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol describes the standard procedure for obtaining a UV-Vis spectrum of a compound in solution.

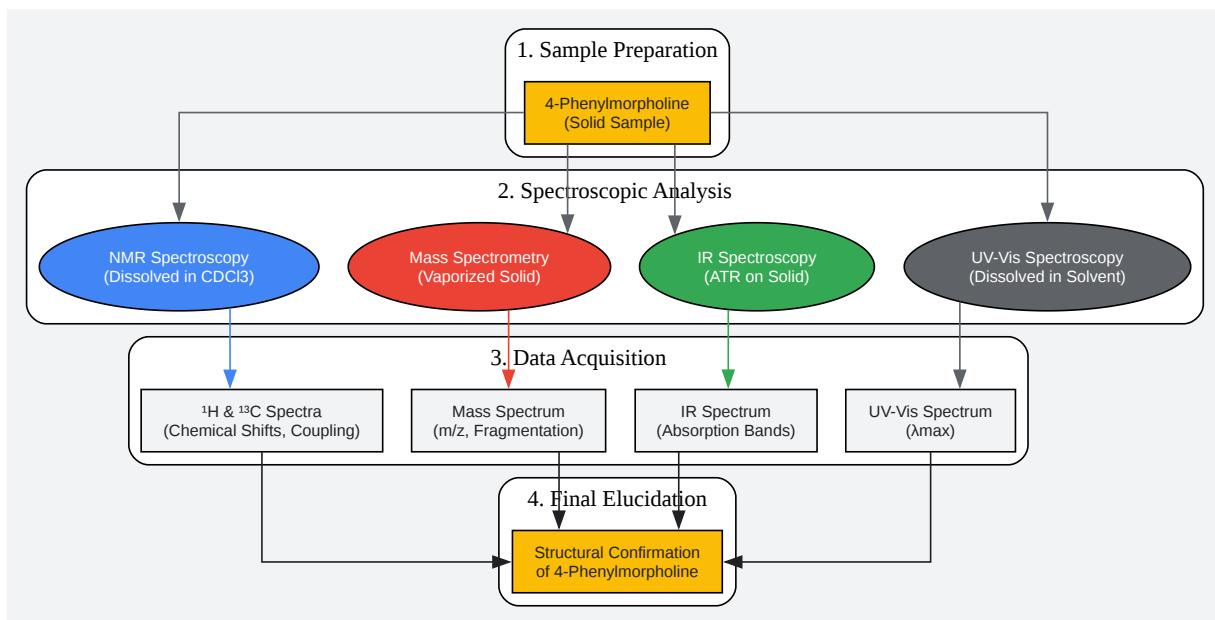
### Methodology:

- Sample Preparation: Prepare a dilute solution of **4-Phenylmorpholine** in a suitable UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units).[20]
- Cuvette Preparation:
  - Clean a quartz cuvette thoroughly.
  - Rinse the cuvette with the solvent being used for the analysis.

- Fill the cuvette with the pure solvent to be used as a reference or "blank."
- Baseline Correction: Place the "blank" cuvette in the spectrophotometer and run a baseline scan. The instrument will measure the absorbance of the cuvette and solvent across the desired wavelength range and subtract this from the sample measurement.[21][22]
- Sample Measurement:
  - Empty the blank solvent from the cuvette, rinse it with the sample solution, and then fill it with the sample solution.
  - Place the sample cuvette in the spectrophotometer.
- Spectrum Acquisition: Scan the sample across the desired UV-visible range (e.g., 200-400 nm). The instrument plots absorbance versus wavelength, revealing the  $\lambda_{\text{max}}$  values where the compound absorbs light most strongly.[23]

## Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the complete spectral analysis of an organic compound such as **4-Phenylmorpholine**.



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Caption: General workflow for the spectroscopic analysis and structural elucidation of **4-Phenylmorpholine**.

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